(E)-4-pyridin-3-ylbut-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-pyridin-3-ylbut-3-en-1-amine is an organic compound that features a pyridine ring attached to a butenyl chain with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-pyridin-3-ylbut-3-en-1-amine typically involves the reaction of 3-pyridinecarboxaldehyde with an appropriate amine under conditions that promote the formation of the desired (E)-isomer. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the butenyl chain. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-pyridin-3-ylbut-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(E)-4-pyridin-3-ylbut-3-en-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine group.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (E)-4-pyridin-3-ylbut-3-en-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins, influencing their function. The pyridine ring can participate in π-π stacking interactions, affecting the binding affinity to receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-pyridin-3-ylbutan-1-amine: Lacks the double bond in the butenyl chain.
3-pyridin-4-ylprop-2-en-1-amine: Has a different position of the double bond and amine group.
4-pyridin-3-ylbut-2-en-1-amine: The double bond is located at a different position in the butenyl chain.
Uniqueness
(E)-4-pyridin-3-ylbut-3-en-1-amine is unique due to the specific position of the double bond and the amine group, which can influence its reactivity and binding properties. This structural arrangement can lead to distinct biological activities and chemical behaviors compared to its analogs.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(E)-4-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H12N2/c10-6-2-1-4-9-5-3-7-11-8-9/h1,3-5,7-8H,2,6,10H2/b4-1+ |
InChI Key |
FFCHEUAKXIVHAD-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/CCN |
Canonical SMILES |
C1=CC(=CN=C1)C=CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.